molecular formula C7H6ClF B1583580 4-Chloro-2-fluorotoluene CAS No. 452-75-5

4-Chloro-2-fluorotoluene

Cat. No.: B1583580
CAS No.: 452-75-5
M. Wt: 144.57 g/mol
InChI Key: MKFCYQTVSDCXAQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorotoluene is an organic compound with the molecular formula CH₃C₆H₃(Cl)F. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is a clear liquid with a boiling point of 158°C and a density of 1.186 g/mL at 25°C . It is used as an intermediate in the synthesis of various chemical products.

Preparation Methods

The preparation of 4-chloro-2-fluorotoluene involves several steps:

Chemical Reactions Analysis

4-Chloro-2-fluorotoluene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluorotoluene involves its interaction with various molecular targets. The chlorine and fluorine atoms on the benzene ring influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of various products through electrophilic aromatic substitution, Suzuki-Miyaura coupling, and other reactions .

Comparison with Similar Compounds

4-Chloro-2-fluorotoluene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFCYQTVSDCXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196428
Record name 4-Chloro-2-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-75-5
Record name 4-Chloro-2-fluoro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorotoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described in the research paper?

A1: The research paper [] outlines a novel method for synthesizing 4-chloro-2-fluorotoluene. The significance lies in the improved efficiency and yield compared to potential previous methods. The paper highlights that this method involves fewer steps and results in a product with higher purity []. This is particularly important for industrial applications where cost-effectiveness and product quality are crucial.

Q2: What are the potential applications of this compound?

A2: While the research paper [] focuses solely on the synthesis of this compound, halogenated aromatic compounds like this often serve as important building blocks in various chemical syntheses. They can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Further research is needed to explore the specific applications of this compound.

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